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This technical guide provides a comprehensive overview of the interaction between the proton

pump inhibitor lansoprazole and the aryl hydrocarbon receptor (AhR), a key regulator of

xenobiotic metabolism. Understanding this interaction is crucial for assessing the toxicological

profile of lansoprazole, including its potential for drug-drug interactions and other adverse

effects. This document summarizes key quantitative data, details common experimental

protocols, and visualizes the core signaling pathways and workflows involved in this research

area.

Introduction to Lansoprazole and the Aryl
Hydrocarbon Receptor
Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used to treat acid-related

gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal

cells.[1] Beyond its therapeutic action, lansoprazole has been identified as an activator of the

aryl hydrocarbon receptor (AhR).[2][3][4][5][6] The AhR is a ligand-activated transcription factor

that plays a central role in the metabolism of a wide range of xenobiotics, including

environmental pollutants and drugs.[2] Activation of the AhR signaling pathway leads to the

induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 (CYP)
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1A1 and 1A2.[2][7] Consequently, lansoprazole's interaction with AhR can lead to clinically

relevant drug-drug interactions and other toxicological effects.[8]

Lansoprazole is administered as a racemic mixture of two enantiomers, R-lansoprazole

(dexlansoprazole) and S-lansoprazole.[3][4] Research has demonstrated that these

enantiomers exhibit differential effects on the AhR signaling pathway, adding a layer of

complexity to its toxicological assessment.[2][3][4][5][6]

The Canonical Aryl Hydrocarbon Receptor (AhR)
Signaling Pathway
The activation of the AhR pathway by a ligand like lansoprazole follows a well-defined

sequence of events. In its inactive state, AhR resides in the cytoplasm in a complex with

several chaperone proteins. Upon ligand binding, this complex undergoes a conformational

change, leading to the dissociation of the chaperone proteins and the translocation of the AhR

into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator

(ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic

response elements (XREs) in the promoter regions of target genes, thereby initiating their

transcription. The most prominent of these target genes are CYP1A1 and CYP1A2.
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Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Quantitative Analysis of Lansoprazole's Interaction
with AhR
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Studies have shown that both enantiomers of lansoprazole can activate AhR, but with differing

potencies and efficacies that are concentration-dependent.

Enantiospecific AhR Activation
In general, at lower concentrations (1–10 µM), S-lansoprazole is a more potent activator of AhR

compared to R-lansoprazole.[2][3][4][5] Conversely, at higher concentrations (e.g., 100 µM), R-

lansoprazole demonstrates stronger AhR activation.[2][3][4][5] This differential activity is

important for understanding the overall effect of the racemic mixture administered clinically.

AhR Transcriptional Activity Data
The following table summarizes the half-maximal effective concentrations (EC50) for AhR

activation by lansoprazole enantiomers, as determined by luciferase reporter gene assays in

the human AZ-AHR cell line.[6]

Compound EC50 (µM)
Average Efficacy (% of
TCDD)

S-Lansoprazole (S-LAN) 1.9 ± 0.3 26.3 ± 8.7

R-Lansoprazole (R-LAN) 5.7 ± 2.9 23.0 ± 10.0

Rac-Lansoprazole (rac-LAN) 2.4 ± 0.1 22.8 ± 5.6

Data from Novotna et al.

(2014)[6]. Efficacy is

expressed relative to the

maximal induction by the

potent AhR agonist TCDD.

Downstream Consequences of AhR Activation by
Lansoprazole
The activation of AhR by lansoprazole leads to the induction of target genes, primarily CYP1A1

and CYP1A2. This has significant implications for drug metabolism and potential drug-drug

interactions.
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Induction of CYP1A1 and CYP1A2
Lansoprazole and its enantiomers induce the expression of both CYP1A1 and CYP1A2 mRNA

and protein in human liver cells.[2][5] The pattern of induction by the enantiomers mirrors their

AhR activation profile. At a concentration of 100 µM, R-lansoprazole was found to be a more

potent inducer of CYP1A1 mRNA than S-lansoprazole in human hepatoma HepG2 cells.[2]

Similarly, in primary human hepatocytes, R-lansoprazole caused a significantly higher induction

of both CYP1A1 and CYP1A2 mRNA compared to S-lansoprazole at a concentration of 100

µM.[5]

Table 2: Induction of CYP1A1 mRNA in HepG2 Cells by Lansoprazole Enantiomers

Compound (100 µM) Fold Induction of CYP1A1 mRNA

S-Lansoprazole (S-LAN) ~50-fold

R-Lansoprazole (R-LAN) ~200-fold

Rac-Lansoprazole (rac-LAN) ~100-fold

Approximate values derived from graphical data

in Novotna et al. (2014)[2].

Table 3: Induction of CYP1A1 and CYP1A2 mRNA in Primary Human Hepatocytes by

Lansoprazole Enantiomers (100 µM)

Compound
Fold Induction of CYP1A1
mRNA

Fold Induction of CYP1A2
mRNA

S-Lansoprazole (S-LAN) 255-fold ~15-fold

R-Lansoprazole (R-LAN) 575-fold ~30-fold

Rac-Lansoprazole (rac-LAN) 358-fold ~20-fold

Data from Novotna et al.

(2014) for hepatocyte culture

Hep220770[5].
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Induction of Other Cytochrome P450 Enzymes
In addition to CYP1A enzymes, lansoprazole has also been shown to induce CYP3A4, another

critical enzyme in drug metabolism.[9][10][11] This induction is mediated through the activation

of the pregnane X receptor (PXR) and the glucocorticoid receptor (GR).[9][10][11] The ability of

lansoprazole to induce multiple CYP enzymes highlights its potential for a broad range of drug-

drug interactions.[8]

Experimental Protocols for Assessing
Lansoprazole-AhR Interaction
A variety of in vitro assays are employed to characterize the interaction between lansoprazole

and the AhR signaling pathway.

Cell Culture and Treatment
Cell Lines: Human hepatoma cell lines such as HepG2 are commonly used due to their

hepatic origin and expression of AhR.[2][6] Stably transfected reporter cell lines, like the AZ-

AHR line which contains a luciferase gene under the control of AhR response elements, are

also utilized.[4]

Primary Cells: Primary human hepatocytes are considered the gold standard for in vitro

studies as they most closely mimic the in vivo physiology of the human liver.[3][4]

Treatment: Cells are typically treated with various concentrations of lansoprazole

enantiomers or the racemic mixture for specific durations. For mRNA analysis, a 24-hour

treatment is common, while protein analysis may require a 48-hour incubation.[2][6] A vehicle

control (e.g., 0.1% DMSO) is always included.[4]

AhR-Dependent Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activation of AhR.

Cell Seeding: AZ-AHR cells are seeded in 96-well plates and allowed to stabilize for 16-24

hours.[4]
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Compound Treatment: Cells are treated with a range of concentrations of lansoprazole

enantiomers, a positive control (e.g., TCDD), and a vehicle control for 24 hours.[2][4]

Cell Lysis and Luciferase Measurement: After treatment, the cells are lysed, and the

luciferase activity is measured using a luminometer.[4][5]

Data Analysis: Luciferase activity is often normalized to cell viability (e.g., using an MTT

assay) and expressed as fold induction over the vehicle control.[4]

Seed AZ-AHR cells
in 96-well plate

Stabilize cells
(16-24 hours)

Treat with Lansoprazole,
Positive Control (TCDD),

& Vehicle (DMSO)

Incubate
(24 hours)

Perform MTT assay
(Cell Viability)

Lyse cells

Normalize Luciferase to Viability
& Calculate Fold Induction

Measure Luciferase Activity
(Luminometer)
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Workflow for an AhR-Dependent Luciferase Reporter Gene Assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
qRT-PCR is used to measure the induction of AhR target gene mRNA.

RNA Isolation: Total RNA is extracted from treated cells using standard methods (e.g., TRIzol

reagent).

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

PCR Amplification: The cDNA is then used as a template for PCR amplification with specific

primers for target genes (CYP1A1, CYP1A2) and a housekeeping gene (e.g., GAPDH) for

normalization.

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt

method.

Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the protein levels of induced enzymes.

Protein Extraction: Total protein is extracted from treated cells.

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

membrane.

Immunoblotting: The membrane is incubated with primary antibodies specific for the target

proteins (e.g., CYP1A1, CYP1A2) and a loading control (e.g., β-actin), followed by incubation

with a secondary antibody conjugated to a detection enzyme.

Detection: The protein bands are visualized and quantified using a chemiluminescence

detection system.
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EROD (7-ethoxyresorufin-O-deethylase) Assay for
CYP1A1/2 Catalytic Activity
The EROD assay measures the catalytic activity of CYP1A1 and, to a lesser extent, CYP1A2.

Cell Treatment: Cells are treated with lansoprazole as in other assays.

Incubation with Substrate: The cells are then incubated with 7-ethoxyresorufin, a substrate

that is converted by CYP1A1/2 into the fluorescent product resorufin.

Fluorescence Measurement: The amount of resorufin produced is measured using a

fluorometer.

Data Analysis: The fluorescence intensity is proportional to the CYP1A1/2 enzymatic activity.

In Vivo Toxicology of Lansoprazole
Animal studies provide valuable insights into the potential toxicological effects of lansoprazole

in a whole-organism context.

Findings from Rat Toxicology Studies
Long-term (24-month) toxicology studies in Sprague-Dawley rats have revealed several dose-

dependent effects of lansoprazole.

Table 4: Summary of Key Findings from In Vivo Rat Toxicology Studies
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Dose (mg/kg/day) Organ(s) Affected Observed Effects

≥ 15 Stomach, Duodenum
Increased absolute and

relative organ weights.[12]

≥ 15 Testes

Leydig cell hyperplasia and

interstitial cell adenomas.[13]

[14]

≥ 50 Liver
Increased relative liver

weights.[12]

≥ 50 Thymus
Decreased absolute and

relative organ weights.[12]

≥ 50 General

Decreased body weight gain,

microcytic hypochromic

anemia.[12]

150 General (females) Hypoglycemia.[12]

Data from Youssef et al. (2002)[12] and FDA reports[13][14].

Carcinogenicity and Genotoxicity
Carcinogenicity: In two-year studies, lansoprazole produced dose-related gastric

enterochromaffin-like (ECL) cell hyperplasia and carcinoids in rats.[14][15] In male rats, an

increase in testicular interstitial cell adenomas was observed.[14] In mice, an increased

incidence of liver tumors was noted.[15]

Genotoxicity: Lansoprazole tested positive in the Ames test and an in vitro human

lymphocyte chromosomal aberration assay.[14][15] However, it was not genotoxic in several

other assays, including the ex vivo rat hepatocyte unscheduled DNA synthesis (UDS) test

and the in vivo mouse micronucleus test.[15]

Conclusion
Lansoprazole is a clear activator of the aryl hydrocarbon receptor, with its S- and R-

enantiomers exhibiting distinct, concentration-dependent potencies. This activation leads to the
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induction of key drug-metabolizing enzymes, including CYP1A1, CYP1A2, and CYP3A4,

creating a significant potential for drug-drug interactions. The enantiospecificity of these effects

underscores the importance of considering the stereochemistry of drugs in toxicological

assessments. In vivo studies have identified the stomach, liver, and testes as target organs for

lansoprazole toxicity in rodents. For drug development professionals and researchers, a

thorough understanding of the mechanisms underlying lansoprazole's interaction with AhR and

other nuclear receptors is essential for predicting and mitigating potential adverse effects in the

clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon
Receptor in Human Hepatocytes and Cell Lines | PLOS One [journals.plos.org]

3. Differential effects of omeprazole and lansoprazole enantiomers on aryl hydrocarbon
receptor in human hepatocytes and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. journals.plos.org [journals.plos.org]

6. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon
Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

7. Omeprazole and lansoprazole are mixed inducers of CYP1A and CYP3A in human
hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Drug–Drug Interactions Involving Intestinal and Hepatic CYP1A Enzymes - PMC
[pmc.ncbi.nlm.nih.gov]

9. doaj.org [doaj.org]

10. Omeprazole and lansoprazole enantiomers induce CYP3A4 in human hepatocytes and
cell lines via glucocorticoid receptor and pregnane X receptor axis - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1662234?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB00448
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0098711
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0098711
https://pubmed.ncbi.nlm.nih.gov/24887303/
https://pubmed.ncbi.nlm.nih.gov/24887303/
https://www.researchgate.net/publication/262788005_Differential_Effects_of_Omeprazole_and_Lansoprazole_Enantiomers_on_Aryl_Hydrocarbon_Receptor_in_Human_Hepatocytes_and_Cell_Lines
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0098711&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC4041848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4041848/
https://pubmed.ncbi.nlm.nih.gov/8169844/
https://pubmed.ncbi.nlm.nih.gov/8169844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7764576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7764576/
https://doaj.org/article/6d88fe0ac3fa404ea339f75862949cce
https://pubmed.ncbi.nlm.nih.gov/25141173/
https://pubmed.ncbi.nlm.nih.gov/25141173/
https://pubmed.ncbi.nlm.nih.gov/25141173/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and
Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis - PMC
[pmc.ncbi.nlm.nih.gov]

12. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from
weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

13. pdf.hres.ca [pdf.hres.ca]

14. accessdata.fda.gov [accessdata.fda.gov]

15. accessdata.fda.gov [accessdata.fda.gov]

To cite this document: BenchChem. [Lansoprazole's Interaction with the Aryl Hydrocarbon
Receptor: A Toxicological Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662234#lansoprazole-s-interaction-with-the-aryl-
hydrocarbon-receptor-in-toxicology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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